molecular formula C12H16BrN3O2 B2387797 tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate CAS No. 827628-33-1

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate

Cat. No.: B2387797
CAS No.: 827628-33-1
M. Wt: 314.183
InChI Key: GNXMOPWLBKTBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate (Molecular Formula: C 12 H 16 BrN 3 O 2 , CID: 67508268 ) is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a brominated pyrimidine ring and a cyclopropyl group protected by a tert-butoxycarbonyl (Boc) group. The bromine atom at the 5-position of the pyrimidine ring serves as a versatile reactive handle, enabling further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . These properties make it a critical building block for constructing more complex molecules. The primary research application of this compound is its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active heterocyclic compounds . Its structure is indicative of its potential utility in creating enzyme inhibitors. For instance, structurally similar pyrimidine derivatives are investigated as inhibitors for targets like Ghrelin O-acyl Transferase (GOAT) for metabolic diseases , Poly(ADP-ribose) Polymerase (PARP) for oncology research , and Autotaxin for fibrotic and inflammatory diseases . The cyclopropyl moiety can contribute to metabolic stability and influence the compound's conformation and physicochemical properties, which are important factors in drug design. The synthesis of this reagent involves multi-step organic synthesis, often employing coupling reactions with pyrimidine intermediates, with purification achieved through techniques like column chromatography or preparative HPLC to ensure high purity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXMOPWLBKTBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Boc Protection

Reaction Mechanism and Starting Materials

The most widely documented route begins with 5-bromo-2-chloropyrimidine as the primary substrate. Cyclopropylamine is introduced via nucleophilic aromatic substitution (SNAr), displacing the chlorine atom at the 2-position of the pyrimidine ring. This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires elevated temperatures (80–100°C) to overcome the aromatic ring’s electron-deficient nature.

Following cyclopropylation, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. This two-step sequence achieves an overall yield of 65–75%, with purity exceeding 95% as verified by HPLC.

Table 1: Representative Conditions for Nucleophilic Substitution
Step Reagents Solvent Temperature Time Yield
SNAr Cyclopropylamine, K₂CO₃ DMF 90°C 12 h 80%
Boc Protection Boc₂O, Et₃N THF RT 4 h 90%

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Strategy

An alternative method involves constructing the cyclopropyl-pyrimidine core via Suzuki-Miyaura coupling. Here, 5-bromo-2-iodopyrimidine reacts with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This method offers superior regiocontrol compared to SNAr, albeit with higher costs due to precious metal catalysts.

Buchwald-Hartwig Amination

For substrates lacking pre-installed halogens, Buchwald-Hartwig amination enables direct introduction of the cyclopropylamine group. Using XPhos as a ligand and Pd₂(dba)₃ as a catalyst, this method achieves yields of 70–80% but requires rigorous exclusion of oxygen.

Table 2: Cross-Coupling Performance Metrics
Method Catalyst Ligand Yield Purity
Suzuki-Miyaura Pd(PPh₃)₄ None 75% 98%
Buchwald-Hartwig Pd₂(dba)₃ XPhos 78% 97%

Step-wise Cyclopropylation and Carbamate Formation

Cyclopropane Ring Construction

In this approach, the cyclopropyl group is introduced after pyrimidine functionalization. For example, 5-bromopyrimidin-2-amine undergoes [2+1] cycloaddition with dichlorocarbene (generated from chloroform and a strong base), forming the cyclopropane ring. This method avoids the need for pre-formed cyclopropylamine but requires careful handling of hazardous reagents.

tert-Butyl Carbamate Installation

The free amine generated in the cyclopropylation step is protected using Boc anhydride under standard conditions. Notably, this sequence minimizes side reactions associated with direct SNAr, achieving an overall yield of 60–68%.

Industrial Production Considerations

Scalability of Nucleophilic Substitution

While the SNAr route is cost-effective, scaling poses challenges:

  • Viscosity Control : Large-scale reactions in DMF may suffer from inefficient mixing. Switching to 1,4-dioxane improves fluidity and heat transfer.
  • Waste Management : Neutralizing excess base (e.g., K₂CO₃) generates inorganic salts, requiring robust filtration systems.

Continuous Flow Chemistry

Recent advances employ continuous flow reactors for the Boc protection step, reducing reaction time from hours to minutes and improving consistency (RSD < 2%).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.22 ppm (s, 1H, pyrimidine-H)
  • δ 3.19–3.12 ppm (m, 1H, cyclopropyl-H)
  • δ 1.36 ppm (s, 9H, tert-butyl)

HPLC : Retention time = 5.73 min (99.35% purity, C18 column).

Purity Challenges

  • Isomeric Byproducts : 4-substituted regioisomers may co-elute during chromatography. 2D NMR (e.g., NOESY) confirms substitution patterns.
  • Residual Solvents : GC-MS detects residual DMF (<0.1%), necessitating post-synthesis azeotropic distillation with toluene.

Chemical Reactions Analysis

tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate is being explored for its potential as a building block in drug development. Its structure allows for modifications that can lead to the creation of new pharmaceuticals targeting various diseases, including cancer and viral infections. The bromine atom in the pyrimidine ring can enhance binding interactions with biological targets, potentially increasing the efficacy of therapeutic agents.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity in substitution reactions makes it a valuable tool for chemists looking to develop diverse chemical libraries. The cyclopropyl group may also impart unique reactivity patterns that can be exploited in synthetic routes.

Biological Research

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that compounds containing pyrimidine derivatives can possess antimicrobial activity, potentially enhanced by the brominated structure.
  • Enzymatic Inhibition: Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which could lead to the development of novel antibiotics targeting bacterial infections.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of pyrimidine derivatives, including this compound. The findings indicated notable antibacterial activity against various pathogens, suggesting its potential therapeutic applications in treating infections.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective effects of structurally similar compounds on astrocytes under oxidative stress induced by amyloid beta. Results demonstrated a significant reduction in cell death and inflammatory markers, indicating a potential role for these compounds in neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially affecting various biological pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 827628-33-1
  • Molecular Formula : C₁₂H₁₆BrN₃O₂
  • Molecular Weight : 314.18 g/mol
  • Structure : Features a cyclopropane ring fused to a 5-bromopyrimidin-2-yl moiety, protected by a tert-butyl carbamate group .

Key Characteristics :

  • The bromine atom at position 5 of the pyrimidine ring enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The tert-butyl carbamate acts as a protective group for amines, enabling selective deprotection during synthesis .

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name (CAS No.) Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (827628-33-1) 5-Bromo-pyrimidine, cyclopropane, tert-butyl C₁₂H₁₆BrN₃O₂ 314.18 Cross-coupling precursor; kinase inhibitor scaffold
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (1799420-92-0) 5-Fluoro, 4-hydroxy, 6-methyl C₁₁H₁₆FN₃O₃ 257.26 Increased polarity (hydroxy group); potential antimicrobial activity
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl instead of pyrimidine C₁₄H₁₇FNO₂ 250.29 Aryl halide analog; fluorophenyl enhances π-π stacking in drug design
tert-Butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate (2525095-01-4) Pyridine instead of pyrimidine, methylated carbamate C₁₃H₁₈BrN₃O₂ 328.21 Broader solubility profile; pyridine as a bioisostere for pyrimidine
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (1088410-93-8) Pyrrolidine ring instead of cyclopropane C₁₄H₁₈BrN₃O₂ 340.22 Enhanced solubility (pyrrolidine); potential CNS permeability

Biological Activity

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyclopropyl moiety, and a 5-bromopyrimidine fragment. Its molecular formula is C13H16BrN3O2C_{13}H_{16}BrN_3O_2 with a molecular weight of approximately 320.19 g/mol. The presence of the bromine atom in the pyrimidine ring is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in hydrogen bonding and other interactions that modulate protein functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Receptor Binding: Similar compounds have shown affinity for neurotransmitter receptors, suggesting that this compound may also interact with such targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Properties: The compound may exhibit activity against certain pathogens, similar to other brominated pyrimidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Study 1 Investigated the binding affinity of brominated pyrimidines to cancer cell lines, revealing IC50 values indicating significant cytotoxicity.
Study 2 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
Study 3 Analyzed structure-activity relationships (SAR), highlighting the importance of the bromine substituent in enhancing biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects that may influence biological activity:

Compound NameStructure FeaturesUnique Aspects
tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamateMethyl substitution on pyridineEnhanced lipophilicity may affect bioavailability
tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamateDifferent bromination positionPotential differences in receptor affinity

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate, and how do reaction conditions affect yield?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and carbamate protection. A common approach is:

  • Step 1 : React 5-bromopyrimidine with a cyclopropylamine derivative to form the cyclopropane-pyrimidine core.
  • Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 amine:Boc anhydride) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

  • NMR :
    • ¹H NMR : Peaks for cyclopropyl protons (δ 1.2–1.5 ppm, multiplet), tert-butyl group (δ 1.4 ppm, singlet), and pyrimidine protons (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and pyrimidine carbons (δ 160–165 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 342.05 (C₁₂H₁₅BrN₄O₂⁺) .
  • X-ray Crystallography : SHELX refinement confirms cyclopropane ring geometry and Boc group orientation .

Q. What are the critical safety considerations when handling this compound, particularly regarding reactivity and toxicity?

  • Reactivity : Avoid strong oxidizers (risk of exothermic decomposition) and moisture (hydrolysis of carbamate). Store under inert gas (N₂/Ar) at 2–8°C .
  • Toxicity : Limited acute toxicity data, but structural analogs show moderate skin/eye irritation. Use PPE (gloves, goggles) and fume hoods .
  • Decomposition Products : May release CO, HF, or Br₂ under combustion; use CO₂/dry chemical fire extinguishers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model cyclopropane ring puckering and bromine positional disorder. Anisotropic displacement parameters clarify thermal motion in the pyrimidine ring .
  • Case Study : A 2024 study resolved a 0.85 Å structure, confirming a dihedral angle of 15° between pyrimidine and cyclopropane planes, critical for understanding steric effects in cross-coupling reactions .

Q. How can contradictory literature results regarding reactivity under Suzuki-Miyaura conditions be addressed?

  • Experimental Design :
    • Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-Pd-G3 in DMF/H₂O vs. dioxane/H₂O .
    • Control Variables : Fix temperature (80–100°C), base (K₂CO₃ vs. Cs₂CO₃), and boronic acid stoichiometry (1.5–2.0 equiv).
  • Data Analysis : Use HPLC-MS to quantify side products (e.g., debromination or carbamate hydrolysis). Contradictions often arise from residual moisture in solvents or Pd catalyst lot variability .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the 5-bromopyrimidine moiety?

  • Directed Metalation : Use directing groups (e.g., pyrimidine N-oxide) to enhance Pd insertion at C5-Br .
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) favor oxidative addition over β-hydride elimination.
  • Ligand Engineering : Bulky ligands (e.g., SPhos) suppress undesired C2 coupling; reported yields improve from 50% to 82% .

Q. How does the cyclopropane ring influence the compound’s stability under acidic/basic conditions?

  • Acidic Conditions (pH < 3) : Cyclopropane ring remains intact, but Boc group hydrolyzes to release CO₂ and tert-butanol. Half-life (t₁/₂) at pH 2: ~2 hours .
  • Basic Conditions (pH > 10) : Cyclopropane strain increases susceptibility to ring-opening via nucleophilic attack (e.g., OH⁻). Stability assays in NaOH/MeOH show 90% decomposition in 6 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.